3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole
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Overview
Description
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole” is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its complex structure, which includes multiple pyrazole rings and a phenyl group with an ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as 1,3-dimethylpyrazole and 4-ethenylbenzyl halides.
Catalysts: Transition metal catalysts like palladium or copper.
Solvents: Organic solvents such as dichloromethane or toluene.
Reaction Conditions: Elevated temperatures and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of “3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
4-ethenylphenylpyrazole: A compound with a similar phenyl group but different pyrazole substitution.
Uniqueness
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole” is unique due to its complex structure, which combines multiple pyrazole rings and a phenyl group with an ethenyl substituent. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N6 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H24N6/c1-6-17-7-9-18(10-8-17)12-28-22(20-14-27(5)24-16(20)3)11-21(25-28)19-13-26(4)23-15(19)2/h6-11,13-14H,1,12H2,2-5H3 |
InChI Key |
PUXLAVUMCVFBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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